

A Comparative Guide to GPR120 Modulators: TUG-891 vs. Compound A

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Compound of Interest		
Compound Name:	GPR120 modulator 1	
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This guide provides an objective comparison of the in vitro efficacy of two prominent synthetic agonists of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4): TUG-891 and Compound A. GPR120 is a key therapeutic target for metabolic and inflammatory diseases, making a clear understanding of the pharmacological tools used to study its function essential.

Overview of TUG-891 and Compound A

TUG-891 is a potent and selective agonist for the human GPR120 receptor.[1] It has been extensively used in research to investigate the physiological roles of GPR120, demonstrating effects on glucose homeostasis, anti-inflammatory pathways, and metabolic health.[1][2] Compound A is another selective, high-affinity GPR120 agonist that is orally available and has been shown to exert potent anti-inflammatory effects and improve insulin sensitivity in preclinical models.[3][4]

Efficacy Comparison

The following table summarizes the reported in vitro efficacy of TUG-891 and Compound A across key GPR120-mediated signaling pathways. It is important to note that the data presented is compiled from multiple sources, and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions, such as cell lines and assay formats, may contribute to differences in reported potency values.



Parameter	TUG-891	Compound A	Reference(s)
Target	GPR120 (FFAR4)	GPR120 (FFAR4)	[1][3]
Agonist Type	Full Agonist	Full Agonist	[1][3]
Potency (EC50)			
Calcium Mobilization (human GPR120)	~44 nM	~350 nM	[1][3]
β-Arrestin-2 Recruitment (human GPR120)	~69 nM	~350 nM	[3][5]
ERK Phosphorylation (human GPR120)	Potent Agonism (EC50 not specified)	Activation Observed (EC50 not specified)	[6][7]
Selectivity	High selectivity for GPR120 over GPR40 (FFA1) in humans.	High selectivity for GPR120 over GPR40 (FFA1).	[1][3]

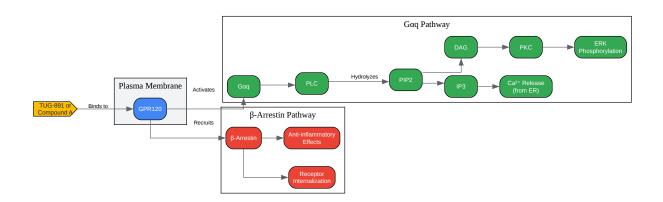
Data compiled from multiple sources. Experimental conditions may vary.

Based on the available data, TUG-891 demonstrates significantly higher potency for human GPR120 across key signaling pathways compared to Compound A, with EC50 values in the nanomolar range versus the sub-micromolar range for Compound A.

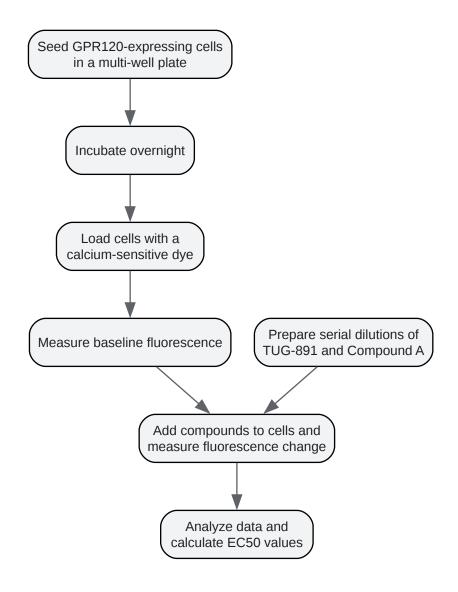
Signaling Pathways

Activation of GPR120 by agonists like TUG-891 and Compound A initiates downstream signaling through two primary pathways: $G\alpha q$ -coupling and β -arrestin recruitment.









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